

Technical Support Center: Stripping and Re-probing DIG Blots

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Digoxigenin NHS ester*

Cat. No.: *B15547313*

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for stripping and re-probing digoxigenin (DIG) labeled Southern and Northern blots.

Frequently Asked Questions (FAQs)

Q1: Can I strip and re-probe a blot that was developed with a DIG-labeled probe?

Yes, it is possible to strip membranes that have been probed with DIG-labeled nucleic acids and detected via chemiluminescence.[1] This allows for the sequential analysis of the same blot with different probes, which can save valuable samples, time, and materials.[2] It is crucial to note that membranes developed with colorimetric substrates that leave a permanent precipitate are generally not suitable for stripping and re-probing.

Q2: What is the main purpose of stripping a DIG blot?

The primary goal of stripping a DIG blot is to remove the hybridized DIG-labeled probe and the associated anti-DIG antibody-enzyme conjugate from the target nucleic acid that is immobilized on the membrane.[2][3] This allows the membrane to be re-hybridized with a new probe to detect a different target sequence.

Q3: Is there a difference in stripping protocols for DIG Southern (DNA) and Northern (RNA) blots?

Yes, there is a critical difference. Southern blots with DNA targets are more robust and can be stripped using alkaline conditions (e.g., NaOH).[4] However, these alkaline methods should never be used for Northern blots because RNA is alkali-labile and will be degraded.[4][5] For Northern blots, stripping methods typically involve formamide or boiling SDS solutions.[2][6]

Q4: How many times can a DIG blot be stripped and re-probed?

A blot can potentially be stripped and re-probed multiple times.[4] However, each stripping cycle can lead to some loss of the target nucleic acid from the membrane.[2][7] Therefore, the signal intensity may decrease with each subsequent re-probing. It is advisable to probe for lower abundance targets first.

Q5: How can I be sure that the stripping process was successful?

To verify the efficiency of stripping, you can perform a control experiment before proceeding with re-hybridization. After stripping, incubate the membrane with the anti-DIG antibody conjugate and the chemiluminescent substrate. If the stripping was complete, you should detect no signal upon exposure.[2] If a signal persists, a more stringent stripping method or longer incubation time may be necessary.[2]

Q6: Which type of membrane is best for stripping and re-probing?

Positively charged nylon membranes are commonly used for Southern and Northern blotting and are suitable for stripping and re-probing procedures.[4] It is essential to handle the membrane carefully, only by the corners, and to keep it wet throughout the entire process to prevent the probe from binding irreversibly.[1][2]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Persistent signal after stripping	- Incomplete removal of the DIG-probe and/or anti-DIG antibody.[2]- Stripping conditions were too mild.	- Increase the incubation time or temperature of the stripping step.- Use a harsher stripping solution (see table below).[2]- Ensure the volume of stripping buffer is sufficient to completely cover the membrane.
Loss of signal on re-probing	- Loss of target DNA/RNA from the membrane during stripping.[2][7]- The stripping procedure was too harsh.	- Use a milder stripping protocol.- Reduce the temperature or duration of the stripping incubation.- Ensure you are using the correct stripping method for your blot type (DNA vs. RNA).[5]
High background on the re-probed blot	- Incomplete stripping leaving residual probe/antibody.- Non-specific binding of the new probe.	- Confirm complete stripping before re-probing.- Perform the prehybridization and hybridization steps carefully for the new probe.- Ensure all buffers are fresh and free of contaminants.
Patchy or uneven signal	- Uneven stripping across the membrane.- Membrane was allowed to dry out at some stage.	- Ensure the membrane is fully submerged and agitated during all stripping and washing steps.- Crucially, never let the membrane dry out after the first hybridization until after the final stripping is complete and verified.[1][2]

Experimental Protocols

Stripping DIG-labeled Probes from Southern Blots (DNA)

This protocol utilizes an alkaline solution to strip DIG-labeled DNA probes from nylon membranes.

- **Initial Wash:** Briefly rinse the membrane in sterile, deionized water.
- **Stripping Incubation:** Place the membrane in a container with a sufficient volume of freshly prepared stripping buffer (0.2 M NaOH, 0.1% SDS) to ensure it is fully submerged. Incubate for 15 minutes at 37°C with constant, gentle agitation.[\[4\]](#) Repeat this step with fresh stripping buffer for a second 15-minute incubation.[\[4\]](#)
- **Neutralization:** Briefly rinse the membrane in 2x SSC.[\[4\]](#)
- **Verification (Optional but Recommended):** To confirm the probe has been removed, proceed with the immunological detection steps (blocking, anti-DIG antibody incubation, and chemiluminescent substrate). No signal should be visible.
- **Re-probing:** The membrane is now ready for prehybridization and hybridization with a new DIG-labeled probe.

Stripping DIG-labeled Probes from Northern Blots (RNA)

This protocol uses a harsher, high-temperature method suitable for RNA, which is sensitive to alkali. Warning: Do not use NaOH-based stripping buffers on Northern blots.[\[5\]](#)

- **Initial Wash:** Rinse the membrane in 2x SSC.
- **Stripping Incubation:** Place the membrane in a container. Pour a sufficient volume of boiling 0.1% SDS solution onto the membrane.[\[2\]](#) Allow the solution to cool to room temperature with gentle agitation. Repeat this process two more times with fresh, boiling SDS solution.[\[2\]](#)
- **Final Washes:** Wash the membrane thoroughly in 2x SSC for 5 minutes at room temperature.[\[4\]](#)
- **Verification (Optional but Recommended):** Check for residual signal as described for the Southern blot protocol.

- Re-probing: The membrane can now be used for a new hybridization experiment.

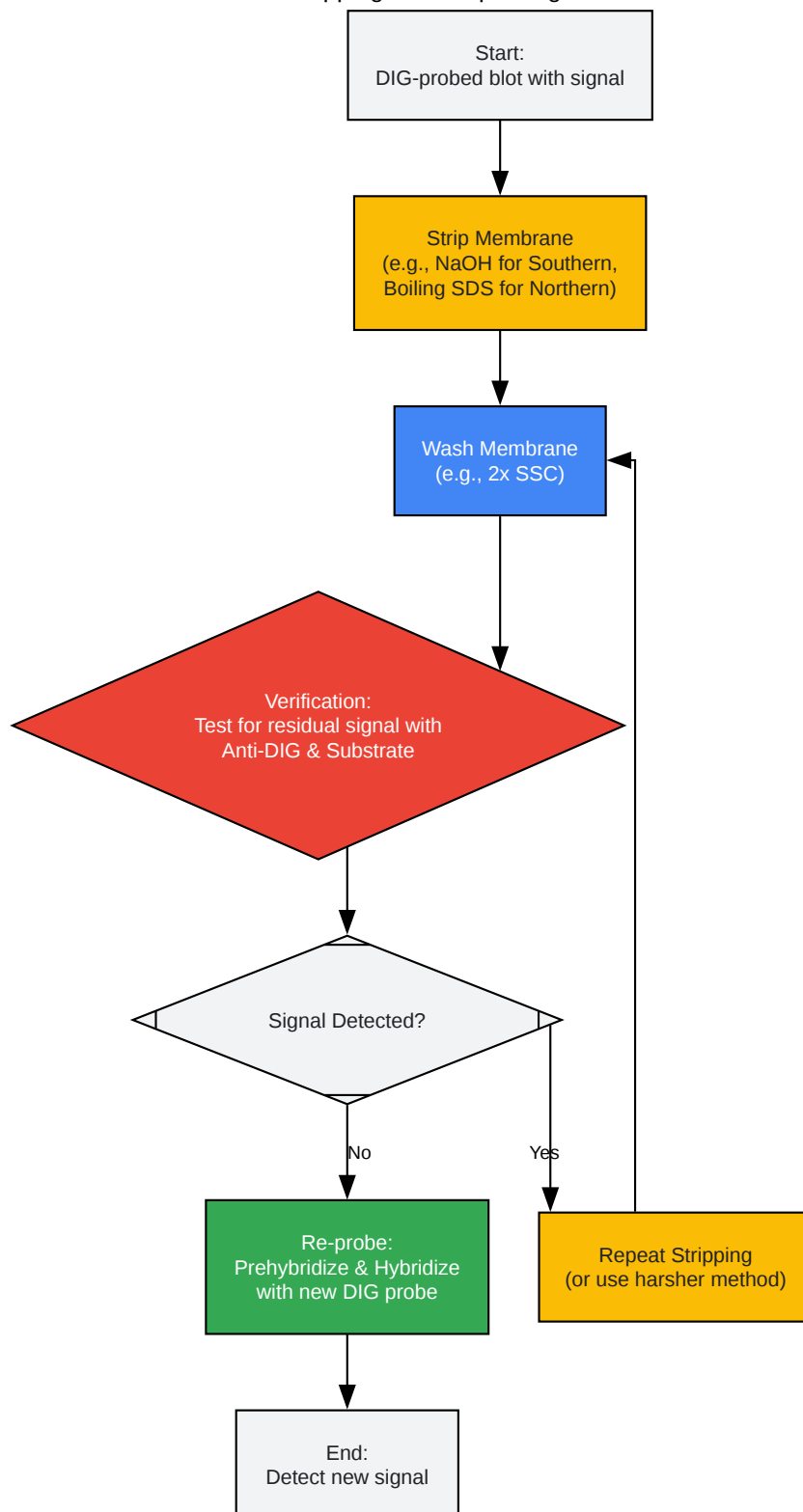
Data Presentation: Stripping Buffer Formulations

Stripping Method	Strength	Target	Buffer Composition	Temperature & Time
Alkaline Lysis	Moderate	DNA	0.2 M NaOH, 0.1% (w/v) SDS[4]	2 x 15 minutes at 37°C[4]
Formamide	Moderate	DNA/RNA	50% Formamide, 2X SSPE[2]	1 hour at 65°C[2]
Boiling SDS	Harsh	DNA/RNA	0.1% SDS[2]	Pour boiling solution on blot, let cool to RT. Repeat 2 times. [2]
High Temp SSC/SDS	Harsh	DNA/RNA	0.1X SSPE or SSC, 0.5% SDS[2]	Pour boiling solution on blot, let cool to RT. Repeat 2 times. [2]

Note: Always prepare stripping solutions fresh before use.[4]

Experimental Workflow Visualization

Workflow for Stripping and Re-probing a DIG Blot

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps for successfully stripping a DIG-labeled blot and preparing it for re-probing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.as.uky.edu [web.as.uky.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. seracare.com [seracare.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. DIG Northern Starter Kit Protocol & Troubleshooting [sigmaaldrich.com]
- 6. Nonradioactive Northern blotting with biotinylated and digoxigenin-labeled RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of DNA probe removal from nylon membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Stripping and Re-probing DIG Blots]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547313#how-to-strip-and-re-probe-a-dig-blot]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com